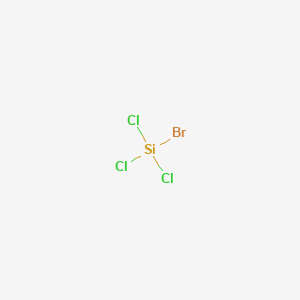
Bromotrichlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromotrichlorosilane: is a chemical compound with the formula SiBrCl₃ . It is a member of the silane family, which consists of silicon and hydrogen atoms, often combined with other elements such as halogens. Silanes are widely used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Bromotrichlorosilane can be synthesized through the reaction of silicon tetrachloride (SiCl₄) with bromine (Br₂) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently. The general reaction is as follows:
SiCl4+Br2→SiBrCl3+Cl2
Industrial Production Methods: In industrial settings, the production of silane, bromotrichloro- involves large-scale reactors where silicon tetrachloride and bromine are combined under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The resulting compound is then purified through distillation or other separation techniques to obtain high-purity silane, bromotrichloro-.
化学反应分析
Types of Reactions: Bromotrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more halogen atoms.
Reduction Reactions: It can be reduced to form simpler silanes or silicon-containing compounds.
Oxidation Reactions: It can be oxidized to form silicon dioxide (SiO₂) and other silicon oxides.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with silane, bromotrichloro- under mild conditions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), are used in reduction reactions.
Oxidizing Agents: Such as oxygen (O₂) or hydrogen peroxide (H₂O₂), are used in oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Reduction Products: Simpler silanes or silicon-containing compounds.
Oxidation Products: Silicon dioxide (SiO₂) and other silicon oxides.
科学研究应用
Scientific Research Applications
-
Silicon-Based Material Synthesis
Bromotrichlorosilane serves as a precursor for the production of various silicon compounds, including silanes and silica. It is particularly used in the synthesis of polysiloxanes, which are essential in the production of elastomers, coatings, and adhesives. -
Surface Modification
The compound is employed to modify surfaces of materials to enhance properties such as hydrophobicity, adhesion, and biocompatibility. This application is crucial in fields like biomedical engineering, where surface characteristics can significantly affect material performance. -
Semiconductor Manufacturing
In the semiconductor industry, this compound is used for chemical vapor deposition (CVD) processes to deposit silicon films on substrates. The ability to form thin films with precise control over thickness and composition makes it invaluable for producing integrated circuits.
Data Table: Applications and Properties
| Application Area | Description | Key Benefits |
|---|---|---|
| Silicon Compound Synthesis | Used as a precursor for silanes and silica | High reactivity; versatile silicon source |
| Surface Modification | Enhances surface properties of materials | Improved hydrophobicity and adhesion |
| Semiconductor Manufacturing | Utilized in CVD for silicon film deposition | Precise control over film characteristics |
Case Study 1: Surface Modification in Biomedical Devices
A study demonstrated that treating titanium implants with this compound improved their biocompatibility by significantly increasing hydrophobicity. This modification led to enhanced protein adsorption, promoting better cell attachment and proliferation.
Case Study 2: CVD Processes in Electronics
Research conducted on the use of this compound in CVD processes showed that it effectively deposited high-purity silicon films on silicon wafers. The resulting films exhibited excellent electrical properties essential for high-performance semiconductor devices.
作用机制
The mechanism of action of silane, bromotrichloro- involves its ability to react with various substrates through substitution, reduction, and oxidation reactions. Its molecular targets include nucleophiles, reducing agents, and oxidizing agents, which interact with the silicon and halogen atoms in the compound. The pathways involved in these reactions are determined by the specific conditions and reagents used.
相似化合物的比较
- Silane, trichloromethyl- (SiCl₃CH₃)
- Silane, trichlorofluoro- (SiCl₃F)
- Silane, trichloroiodo- (SiCl₃I)
Comparison: Bromotrichlorosilane is unique due to the presence of bromine, which imparts distinct reactivity and properties compared to other halogenated silanes. For example, the bromine atom can participate in specific substitution reactions that are not possible with other halogens. Additionally, the physical and chemical properties, such as boiling point and reactivity, differ among these compounds, making silane, bromotrichloro- suitable for specific applications where other silanes may not be as effective.
属性
CAS 编号 |
13465-74-2 |
|---|---|
分子式 |
BrCl3Si |
分子量 |
214.34 g/mol |
IUPAC 名称 |
bromo(trichloro)silane |
InChI |
InChI=1S/BrCl3Si/c1-5(2,3)4 |
InChI 键 |
GGQKEDHYWOIABV-UHFFFAOYSA-N |
SMILES |
[Si](Cl)(Cl)(Cl)Br |
规范 SMILES |
[Si](Cl)(Cl)(Cl)Br |
Key on ui other cas no. |
13465-74-2 |
Pictograms |
Corrosive; Irritant |
同义词 |
Bromotrichlorosilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















